methyl 5-chloro-3-formyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-3-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of methyl 5-chloro-3-formyl-1H-indole-2-carboxylate typically involves the reaction of 5-chloroindole-2-carboxylic acid with appropriate reagents to introduce the formyl group at the 3-position and the methyl ester at the 2-position. One common method involves the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Methyl 5-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives with potential biological activities.
Medicine: The compound’s potential therapeutic applications include its use as a scaffold for drug development targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of methyl 5-chloro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. For example, indole derivatives have been shown to act as receptor agonists or inhibitors, modulating signaling pathways involved in cell proliferation, apoptosis, and immune responses . The exact molecular targets and pathways may vary depending on the specific application and derivative.
Comparison with Similar Compounds
Methyl 5-chloro-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Methyl 5-chloro-1H-indole-2-carboxylate: Lacks the formyl group at the 3-position, which may affect its biological activity and reactivity.
Indole-3-carbaldehyde: Contains a formyl group at the 3-position but lacks the chlorine atom and the methyl ester, leading to different chemical properties and applications.
5-Fluoro-3-formyl-1H-indole-2-carboxylate: Substitution of chlorine with fluorine can significantly alter the compound’s reactivity and biological activity.
These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.
Properties
CAS No. |
843619-25-0 |
---|---|
Molecular Formula |
C11H8ClNO3 |
Molecular Weight |
237.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.